molecular formula C21H21N3O2 B2778753 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide CAS No. 953158-68-4

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

Cat. No. B2778753
M. Wt: 347.418
InChI Key: VDUUJBHODIBWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide, also known as OTB, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1. Inhibitory Potential and Cytotoxicity Evaluation

Research by Raza et al. (2019) focused on synthesizing various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, including 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide. These compounds exhibited significant in vitro inhibitory potential against mushroom tyrosinase. One of the compounds showed high efficacy in reducing pigments in zebrafish, indicating potential applications in depigmentation treatments with minimal side effects (Raza et al., 2019).

2. Antitubercular and Antileishmaniasis Activity

Thompson et al. (2016) studied 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to the chemical structure of 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide, as potential drug candidates for visceral leishmaniasis. Their structural modifications aimed to enhance solubility and safety without compromising activity, indicating potential applications in treating neglected tropical diseases (Thompson et al., 2016).

3. Synthesis of Heterocyclic Compounds

A study by Harb et al. (2006) involved acetoacetanilides in heterocyclic synthesis, which includes compounds structurally similar to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide. These compounds were used to synthesize various fused derivatives, demonstrating their utility in creating diverse heterocyclic structures, which are important in pharmaceuticals and material science (Harb, Hussein, & Mousa, 2006).

4. Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) investigated mesoporous nitrogen-doped carbon derived from ionic liquids similar in structure to 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide. This research is significant for the electrochemical synthesis of hydrogen peroxide, showcasing an application in creating sustainable and efficient methods for chemical synthesis (Fellinger, Hasché, Strasser, & Antonietti, 2012).

properties

IUPAC Name

N-(4-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-16-9-11-18(12-10-16)22-20(25)8-5-15-24-21(26)14-13-19(23-24)17-6-3-2-4-7-17/h2-4,6-7,9-14H,5,8,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUUJBHODIBWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(p-tolyl)butanamide

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